2-Heptylnonan-1-ol
Overview
Description
2-Heptylnonan-1-ol is an organic compound with the molecular formula C16H34O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) at one end. This compound is known for its use in various industrial applications, particularly in the production of surfactants, lubricants, and plasticizers. It is a colorless liquid with a mild odor and is not soluble in water but can mix with most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptylnonan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-heptylnonanoic acid methyl ester. This process typically uses lithium aluminum hydride (LiAlH4) as the reducing agent in a solvent like tetrahydrofuran (THF). The reaction is carried out under nitrogen stream and ice cooling, with the ester being added dropwise to the LiAlH4 suspension and stirred at low temperatures .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of heptane with sodium hydroxide to form heptyl bromide, which is then reduced to yield the desired alcohol. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Heptylnonan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-heptylnonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Heptylnonanoic acid.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Heptylnonan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of surfactants.
Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Employed in the manufacture of lubricants, plasticizers, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Heptylnonan-1-ol involves its interaction with lipid membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Nonan-1-ol: A shorter chain fatty alcohol with similar properties but different applications.
Decan-1-ol: Another fatty alcohol with a slightly longer chain, used in similar industrial applications.
2-Heptylundecan-1-ol:
Uniqueness of 2-Heptylnonan-1-ol: this compound is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .
Properties
IUPAC Name |
2-heptylnonan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-11-13-16(15-17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPDIVZFFUVTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030997 | |
Record name | 2-Heptyl-1-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25355-03-7 | |
Record name | 2-Heptyl-1-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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